2-Bromo-5-(1,1,2-trifluoroethyl)pyridine
Description
Overview of Pyridine (B92270) Derivatives as Foundational Building Blocks
Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. globalresearchonline.net This nitrogen atom imparts unique characteristics to the pyridine ring, making its derivatives a cornerstone of modern organic synthesis. nbinno.com Pyridine and its derivatives are integral to a vast array of applications, from their use as reagents and solvents to their incorporation into pharmaceuticals, agrochemicals, and functional materials. globalresearchonline.netnih.gov
The pyridine nucleus is a common motif in many naturally occurring compounds, including vitamins and alkaloids. nih.govresearchgate.net In medicinal chemistry, the pyridine scaffold is often utilized to enhance the pharmacological properties of drug candidates. nbinno.comnih.gov Its ability to act as a hydrogen bond acceptor and its solubility-enhancing characteristics are particularly advantageous. nbinno.comnih.gov
The Role of Fluorine in Modulating Pyridine Reactivity and Properties
The introduction of fluorine atoms into the pyridine ring dramatically influences its chemical and physical properties. Fluorine's high electronegativity can significantly alter the electron distribution within the aromatic system, affecting the molecule's reactivity, stability, and biological interactions. nbinno.com Some of the key effects of fluorination on pyridine derivatives include:
Enhanced Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which contributes to the increased stability of fluorinated compounds. nbinno.com
Modified Acidity and Basicity: The inductive effects of fluorine can significantly influence the pKa values of pyridine derivatives. acs.org
Modulation of Biological Activity: The unique properties of fluorine can lead to enhanced binding affinity to biological targets and improved metabolic stability of pharmaceuticals. mdpi.com
The strategic placement of fluorine atoms on the pyridine ring allows chemists to fine-tune the properties of molecules for specific applications, such as the development of advanced polymers and new therapeutic agents. nbinno.comnih.gov
Contextualization of 2-Bromo-5-(1,1,2-trifluoroethyl)pyridine within Contemporary Organic Chemistry
A thorough review of contemporary scientific literature and chemical databases reveals a notable absence of specific research focused on this compound. While the broader class of halogenated and fluorinated pyridines is a subject of extensive study, this particular compound does not appear in published research concerning its synthesis, properties, or applications.
Chemical supplier catalogs and databases primarily list the isomeric compound 2-Bromo-5-(trifluoromethyl)pyridine , where the fluorine atoms are all attached to a single carbon. The distinct 1,1,2-trifluoroethyl substituent in the requested compound would confer different steric and electronic properties compared to the trifluoromethyl group, making direct extrapolation of data unreliable. The lack of available information suggests that this compound may be a novel or rare compound that has not yet been a subject of detailed scientific investigation.
Scope and Objectives of Research on this compound
Given the absence of published data, it is not possible to outline the specific scope and objectives of research on this compound. Any such description would be speculative.
Should this compound become the focus of future research, initial studies would likely involve:
Development of a reliable synthetic route: Establishing an efficient method for its preparation would be the first critical step.
Characterization of its physicochemical properties: This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as melting point, boiling point, and solubility.
Investigation of its reactivity: Exploring its utility in common organic reactions, such as cross-coupling reactions, would be essential to understand its potential as a synthetic building block.
Without foundational research on its synthesis and basic properties, any discussion of its applications or detailed research findings remains purely hypothetical. Due to the lack of available scientific information, the creation of data tables and a detailed analysis of research findings for this compound cannot be provided.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrF3N |
|---|---|
Molecular Weight |
240.02 g/mol |
IUPAC Name |
2-bromo-5-(1,1,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c8-6-2-1-5(3-12-6)7(10,11)4-9/h1-3H,4H2 |
InChI Key |
YCTWGTWACKTDIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CF)(F)F)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 1,1,2 Trifluoroethyl Pyridine
Precursor Selection and Initial Pyridine (B92270) Ring Functionalization
The initial step in any synthetic route is the selection of an appropriate precursor that facilitates the subsequent introduction of the desired functional groups. The order of introduction of the bromine atom and the 1,1,2-trifluoroethyl moiety is a critical consideration.
Introducing a bromine atom at the 2-position of the pyridine ring is a common transformation in heterocyclic chemistry. Several methods can be employed, often depending on the other substituents present on the ring.
For a pyridine ring that is already substituted at the 5-position with the 1,1,2-trifluoroethyl group, direct bromination can be challenging due to the electron-withdrawing nature of the fluoroalkyl group, which deactivates the ring towards electrophilic substitution. However, methods for the regioselective bromination of substituted pyridines exist. For instance, the use of N-bromosuccinimide (NBS) is a common strategy for the bromination of activated or appropriately substituted pyridines. acs.org In some cases, directing groups can be employed to achieve meta-bromination under milder, electrochemical conditions. researchgate.net
Alternatively, a more versatile approach involves starting with a pre-functionalized pyridine, such as 2-aminopyridine (B139424). The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer reaction using copper(I) bromide to introduce the bromine atom at the 2-position. thieme-connect.com This method is particularly useful as it allows for the introduction of the bromine atom before the potentially sensitive fluoroalkyl group is installed. A general scheme for this process is outlined below:
Table 1: Sandmeyer Bromination of 2-Aminopyridine Derivatives
| Step | Reactants | Reagents | Product |
| 1. Diazotization | 2-Aminopyridine derivative | NaNO₂, HBr | Pyridin-2-yldiazonium bromide |
| 2. Bromination | Pyridin-2-yldiazonium bromide | CuBr | 2-Bromopyridine derivative |
This two-step, one-pot procedure offers a reliable method for the synthesis of 2-bromopyridines from readily available aminopyridines.
Another strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, facilitating regioselective bromination at the 2-position using reagents like oxalyl bromide or p-toluenesulfonic anhydride (B1165640) and a bromide source. researchgate.net The N-oxide can then be removed in a subsequent reduction step.
The introduction of the 1,1,2-trifluoroethyl group is a more complex challenge. This specific fluoroalkyl chain is less common than the trifluoromethyl group, and its synthesis requires specialized methods.
One potential strategy involves the reaction of a suitable pyridine precursor with a reagent that can deliver the 1,1,2-trifluoroethyl group. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For instance, a 5-bromopyridine derivative could potentially be coupled with a 1,1,2-trifluoroethylating agent, although specific reagents for this transformation are not widely documented.
A more plausible approach involves building the 1,1,2-trifluoroethyl group from a simpler precursor already attached to the pyridine ring. For example, a 5-acetylpyridine could be a viable starting point. The acetyl group could be subjected to a sequence of reactions, such as alpha-halogenation followed by fluorination, although achieving the specific 1,1,2-trifluoro substitution pattern would require careful control of reaction conditions.
A more direct, albeit challenging, method would be the radical trifluoroethylation of a pyridine derivative. However, controlling the regioselectivity of such reactions can be difficult.
Direct Fluorination and Halogen Exchange Approaches
Direct fluorination and halogen exchange reactions represent alternative strategies for introducing the fluorine atoms of the 1,1,2-trifluoroethyl group, typically starting from a precursor with a non-fluorinated or partially halogenated ethyl side chain.
Liquid-phase fluorination often employs reagents that can replace hydrogen or other halogen atoms with fluorine. For a precursor such as 2-bromo-5-ethylpyridine (B134762), direct fluorination of the ethyl group is a theoretical possibility. However, such reactions are often aggressive and lack selectivity, leading to a mixture of products with varying degrees of fluorination and potential degradation of the pyridine ring.
A more controlled approach is halogen exchange fluorination. lew.ro This would involve a precursor like 2-bromo-5-(1,1,2-trichloroethyl)pyridine. The chlorine atoms could then be exchanged for fluorine using a suitable fluorinating agent, such as antimony trifluoride (Swarts reaction) or other metal fluorides. The specific conditions would need to be carefully optimized to achieve the desired 1,1,2-trifluoroethyl structure. The use of amine-hydrogen fluoride (B91410) complexes, such as triethylamine (B128534) tris(hydrofluoride), can also be effective for halogen exchange under milder conditions. lew.ro
Table 2: Potential Liquid-Phase Halogen Exchange Fluorination
| Precursor | Fluorinating Agent | Potential Product |
| 2-Bromo-5-(1,1,2-trichloroethyl)pyridine | SbF₃ (with SbCl₅ catalyst) | 2-Bromo-5-(1,1,2-trifluoroethyl)pyridine |
| 2-Bromo-5-(1,1,2-tribromoethyl)pyridine | AgF | This compound |
Vapor-phase fluorination is a powerful technique, often used in industrial settings for the production of fluorinated compounds. This method typically involves passing the vapor of the organic substrate over a heated bed of a metal fluoride catalyst, often in the presence of hydrogen fluoride. google.comjst.go.jp For the synthesis of this compound, a potential precursor would be 2-bromo-5-ethylpyridine or a partially chlorinated derivative.
The reaction conditions, including temperature, pressure, and the nature of the catalyst (e.g., fluorides of chromium, iron, or nickel), would be critical in controlling the extent and regioselectivity of fluorination. While powerful, this method can lead to over-fluorination and potential side reactions, necessitating careful optimization and purification of the desired product.
Multi-step Convergent and Linear Synthetic Routes
A convergent synthesis , in contrast, involves the independent synthesis of two or more key fragments, which are then combined in a later step to form the final product. For the target molecule, a convergent approach could involve the synthesis of a 5-(1,1,2-trifluoroethyl)pyridine fragment and a separate process to generate a brominating agent or a precursor that can be readily brominated. A more practical convergent strategy would involve preparing a suitable 1,1,2-trifluoroethyl-containing building block that can then be used in a pyridine ring-forming reaction. For instance, a [2+2+2] cycloaddition of a trifluoroethylated diyne with a nitrile could be a potential, though advanced, convergent route to a substituted pyridine core. nih.gov
Table 3: Comparison of Linear and Convergent Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
| Linear | Sequential modification of a single starting material. | Conceptually simpler to plan. | Overall yield can be low for long sequences. A failure in a late step can be costly. |
| Convergent | Independent synthesis of key fragments followed by their assembly. | Often results in higher overall yields. Allows for more flexibility and optimization of individual fragment syntheses. | May require more complex planning and the synthesis of advanced intermediates. |
Construction of the Pyridine Core from Fluorinated Building Blocks
One of the main strategies for synthesizing trifluoromethylpyridines (TFMPs) and related fluorinated compounds is to build the pyridine ring from a building block that already contains the trifluoromethyl group. youtube.com This approach offers the advantage of incorporating the fluoroalkyl group at a specific position early in the synthetic sequence, which can simplify the purification process and avoid issues with regioselectivity that may arise during the functionalization of a pre-existing ring.
While specific examples detailing the use of a building block containing the 1,1,2-trifluoroethyl group for the synthesis of the target molecule are not prevalent in readily available literature, the general principles of pyridine synthesis from fluorinated precursors can be applied. This typically involves the condensation of a fluorinated carbonyl compound, or a derivative thereof, with an amine or ammonia (B1221849). For instance, a common fluorinated building block used in the synthesis of related compounds is (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. youtube.com
A hypothetical approach for the synthesis of a pyridine ring with a 1,1,2-trifluoroethyl substituent could involve a multi-step reaction sequence starting from a suitable fluorinated precursor. The general steps might include:
Preparation of a fluorinated β-dicarbonyl compound or its equivalent: This would be a key intermediate containing the desired 1,1,2-trifluoroethyl moiety.
Condensation with an amine or ammonia source: This step would form the pyridine ring through a cyclization reaction.
Subsequent functionalization: Following the formation of the pyridine ring, further steps would be required to introduce the bromine atom at the 2-position.
The success of this methodology is highly dependent on the availability and stability of the fluorinated building blocks.
Sequential Functionalization of Pre-formed Pyridine Scaffolds
An alternative and often more practical approach involves the modification of a commercially available or easily synthesized pyridine derivative. This strategy can be more versatile as it allows for the late-stage introduction of the desired functional groups. The synthesis of this compound via this route would likely involve two key transformations: the introduction of the 1,1,2-trifluoroethyl group onto the pyridine ring and the regioselective bromination of the resulting intermediate.
The introduction of a trifluoroethyl group onto a pyridine ring can be challenging. While methods for trifluoromethylation are well-established, the addition of a 1,1,2-trifluoroethyl group is less common. One potential method could involve the reaction of a pyridyl organometallic species with a suitable electrophilic source of the 1,1,2-trifluoroethyl group.
The subsequent or prior bromination of the pyridine ring at the 2-position is a critical step. The regioselectivity of this reaction is influenced by the electronic properties and position of the existing substituent. For a 3-substituted pyridine, direct bromination often leads to substitution at the 5-position. However, achieving substitution at the 2-position can be accomplished through several methods:
Directed ortho-metalation: A directing group can be used to facilitate lithiation or magnesiation at the 2-position, followed by quenching with a bromine source.
Halogen dance reaction: Under specific basic conditions, a halogen atom can migrate to a thermodynamically more stable position.
Activation of the pyridine ring: The pyridine nitrogen can be activated, for example, by forming the N-oxide, which can direct bromination to the 2- and 4-positions.
Optimization of Reaction Conditions and Yields
The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that require consideration include the choice of catalyst, solvent, temperature, and the control of regioselectivity and chemoselectivity.
Catalyst Systems for Selective Transformations
The selection of an appropriate catalyst system is crucial for achieving high yields and selectivity in the key synthetic steps.
Palladium and Copper Catalysts: For cross-coupling reactions to introduce either the bromo or the fluoroalkyl group, palladium and copper catalysts are commonly employed. The choice of ligand for the metal center is critical in tuning the reactivity and selectivity of the catalyst. For instance, in Suzuki or Negishi coupling reactions, various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can be used to promote the desired bond formation.
Ruthenium Catalysts: In some cases, ruthenium catalysts have been shown to be effective for the functionalization of pyridines. For example, a Ru(II)-KOPiv-Na2CO3 system has been developed for the synthesis of 2-pyridones from 2-bromopyridines, demonstrating the utility of ruthenium in pyridine chemistry.
Lewis and Brønsted Acids: In bromination reactions, Lewis acids such as FeCl3 or AlCl3 can be used to enhance the electrophilicity of the brominating agent. Brønsted acids can also play a role in activating the pyridine ring towards electrophilic substitution.
Below is a table summarizing potential catalyst systems for key transformations:
| Transformation | Catalyst System | Ligand (if applicable) | Potential Role |
| Cross-coupling (e.g., Suzuki, Negishi) | Palladium(0) or Palladium(II) complexes | Phosphine ligands (e.g., PPh3, Xantphos), NHC ligands | Formation of C-C or C-heteroatom bonds |
| Cross-coupling (e.g., Ullmann) | Copper(I) salts (e.g., CuI, CuBr) | Diamine or other nitrogen-based ligands | Formation of C-N, C-O, or C-S bonds |
| Directed ortho-Metalation | n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA) | TMEDA | Deprotonation at a specific position |
| Bromination | Lewis acids (e.g., FeCl3, AlCl3) | - | Activation of the brominating agent |
Solvent Effects and Temperature Control
The choice of solvent and the precise control of reaction temperature are critical for optimizing the synthesis.
Solvent Polarity: The polarity of the solvent can significantly influence the rate and selectivity of a reaction. For example, in bromination reactions, solvents like acetonitrile (B52724) or chloroform (B151607) have been found to be effective. cdnsciencepub.com The solvent can affect the solubility of reagents and intermediates, as well as stabilize transition states.
Temperature: Many reactions in pyridine chemistry are highly sensitive to temperature. Lower temperatures are often required to control exothermicity and prevent side reactions, particularly in metalation reactions using strong bases. Conversely, higher temperatures may be necessary to overcome activation barriers in cross-coupling or bromination reactions. For instance, gas-phase bromination of pyridine at elevated temperatures (around 300 °C) can favor substitution at the 3-position, while at even higher temperatures (around 500 °C), a different regioselectivity may be observed.
The following table illustrates the potential effects of solvent and temperature on key reaction types:
| Reaction Type | Solvent | Temperature | Expected Outcome |
| Metalation | Ethereal solvents (e.g., THF, Diethyl ether) | Low temperatures (-78 °C to 0 °C) | Stable organometallic intermediate, minimized side reactions |
| Cross-coupling | Aprotic polar solvents (e.g., DMF, Dioxane) or non-polar solvents (e.g., Toluene) | Elevated temperatures (80 °C to 150 °C) | Efficient catalyst turnover and product formation |
| Electrophilic Bromination | Halogenated solvents (e.g., CCl4, CH2Cl2) or polar aprotic solvents (e.g., Acetonitrile) | Room temperature to reflux | Control of regioselectivity and prevention of over-bromination |
Regioselectivity and Chemoselectivity in Synthesis
Controlling the regioselectivity and chemoselectivity is paramount in the synthesis of a polysubstituted pyridine like this compound.
Regioselectivity: The position of substitution on the pyridine ring is determined by the electronic and steric effects of the substituents already present. The electron-withdrawing nature of the pyridine nitrogen generally directs electrophilic attack to the 3- and 5-positions. To achieve substitution at the 2- or 4-positions, specific strategies such as directed metalation or the use of N-oxides are often necessary. In the case of a 3-substituted pyridine, electrophilic attack is generally favored at the 5-position. Therefore, to obtain the 2-bromo-5-substituted pattern, a strategy that directs bromination to the 2-position is essential.
Chemoselectivity: When multiple reactive sites are present in a molecule, achieving reaction at only the desired site is a challenge of chemoselectivity. For example, if a starting material contains both a C-H bond that can be metalated and a halogen that can undergo oxidative addition, the reaction conditions must be carefully chosen to favor one pathway over the other. The choice of catalyst, ligand, and reaction temperature can all influence the chemoselectivity of a transformation. For instance, in the functionalization of polyhalogenated pyridines, the relative reactivity of C-Cl versus C-Br bonds can be exploited to achieve selective reactions.
Chemical Reactivity and Transformation of 2 Bromo 5 1,1,2 Trifluoroethyl Pyridine
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridines, especially those bearing a good leaving group and electron-withdrawing substituents. These features render the aromatic ring susceptible to attack by nucleophiles.
Substitution at the Bromine-Substituted Position
The bromine atom at the 2-position of the pyridine (B92270) ring serves as a competent leaving group in nucleophilic aromatic substitution reactions. The inherent electron deficiency of the pyridine ring, which is further amplified by the presence of the 1,1,2-trifluoroethyl group, facilitates the attack of nucleophiles at the C2 carbon. This leads to the displacement of the bromide ion and the formation of a new bond with the incoming nucleophile.
The stability of the intermediate Meisenheimer complex is a crucial factor in determining the feasibility and rate of SNAr reactions. For 2-halopyridines, nucleophilic attack at the C2 (or C4) position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which provides significant stabilization to the intermediate. stackexchange.com This inherent property of the pyridine ring makes the 2-position particularly activated for nucleophilic substitution.
Influence of the 1,1,2-trifluoroethyl Group on Electron Density and Reactivity
The 1,1,2-trifluoroethyl group at the 5-position of the pyridine ring exerts a powerful electron-withdrawing effect. This is primarily due to the high electronegativity of the fluorine atoms, which inductively pull electron density away from the pyridine ring. nih.gov This inductive effect is transmitted through the sigma bonds of the ethyl chain.
The consequence of this electron withdrawal is a significant reduction in the electron density of the aromatic system. stackexchange.com This deactivation of the ring makes it more electrophilic and, therefore, more susceptible to attack by nucleophiles. The reduced electron density at the carbon atoms of the pyridine ring, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6), enhances the rate and efficiency of nucleophilic aromatic substitution reactions. stackexchange.com The electron-withdrawing nature of the trifluoroethyl group complements the inherent electron-deficient character of the pyridine ring, making 2-Bromo-5-(1,1,2-trifluoroethyl)pyridine a highly reactive substrate for SNAr reactions.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. This compound is an excellent substrate for these transformations, with the carbon-bromine bond serving as a versatile handle for introducing a wide array of molecular fragments.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is widely used to synthesize biaryl compounds and other complex organic molecules.
For this compound, the Suzuki-Miyaura coupling provides a direct route to introduce various aryl and heteroaryl substituents at the 2-position. The general reaction scheme involves the coupling of the bromopyridine with a boronic acid or a boronic ester. A variety of palladium catalysts and ligands can be employed to facilitate this transformation, with the choice often depending on the specific substrates being coupled.
Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridine Derivatives
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 78 |
Note: The data in this table are representative examples for Suzuki-Miyaura couplings of bromopyridines and are intended to illustrate typical reaction conditions and outcomes. Specific yields for this compound may vary.
Heck and Negishi Coupling Methodologies
The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.org In the context of this compound, this reaction would involve the palladium-catalyzed coupling of the bromopyridine with an alkene to form a new C-C bond, resulting in a substituted styrene (B11656) derivative. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
The Negishi coupling reaction involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is known for its high functional group tolerance and the ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms. For this compound, a Negishi coupling could be employed to introduce alkyl, aryl, or vinyl groups at the 2-position by reacting it with the corresponding organozinc reagent.
Table 2: Comparison of Heck and Negishi Coupling Reactions for C-C Bond Formation
| Reaction | Coupling Partner | Catalyst | Key Features |
| Heck | Alkene | Palladium | Forms C(sp²)-C(sp²) bonds; high trans selectivity. beilstein-journals.orgbeilstein-journals.org |
| Negishi | Organozinc reagent | Palladium or Nickel | High functional group tolerance; couples sp², sp³, and sp carbons. wikipedia.orgnih.gov |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. libretexts.org This reaction is a powerful tool for the synthesis of arylamines from aryl halides and amines. For this compound, this methodology provides a direct and efficient route to a wide range of 2-aminopyridine (B139424) derivatives.
The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand and a strong base. researchgate.net The choice of ligand and base is crucial for achieving high yields and accommodating a broad scope of amine coupling partners, including primary and secondary amines, as well as various anilines and heterocycles. nih.gov
Table 3: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 95 |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 88 |
| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | Toluene | 82 |
Note: This table provides illustrative examples of Buchwald-Hartwig amination reactions with 2-bromopyridines. The specific conditions and resulting yields for this compound would need to be determined experimentally.
Other Palladium-Catalyzed Transformations (e.g., Sonogashira, Stille)
Beyond the more common Suzuki and Buchwald-Hartwig reactions, the bromine atom of this compound serves as a versatile handle for various other palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Sonogashira and Stille couplings are of significant utility in synthetic organic chemistry.
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org For electron-deficient pyridines, such as the title compound, these reactions generally proceed efficiently. The electron-withdrawing nature of both the bromine atom and the 1,1,2-trifluoroethyl group at the 5-position is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle. libretexts.org While specific examples for this compound are not extensively documented in readily available literature, analogous reactions with other bromopyridines bearing electron-withdrawing groups suggest that standard Sonogashira conditions would be applicable. soton.ac.ukscirp.orgsemanticscholar.org
A typical Sonogashira reaction protocol for a related substrate, 2-amino-3-bromopyridine, involves a palladium catalyst such as Pd(CF₃COO)₂, a phosphine ligand like PPh₃, and a copper(I) salt (e.g., CuI) in a solvent like DMF with an amine base (e.g., Et₃N) at elevated temperatures. scirp.orgsemanticscholar.org It is anticipated that similar conditions would be effective for the coupling of this compound with various terminal alkynes.
The Stille coupling reaction is another powerful tool for C-C bond formation, involving the reaction of an organostannane with an organic halide catalyzed by palladium. wikipedia.org A key advantage of the Stille reaction is the stability of organostannane reagents to a wide range of functional groups, as well as their tolerance to air and moisture. wikipedia.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reactivity of the organic halide in Stille couplings follows the general trend I > Br > OTf > Cl > F. libretexts.org Given that this compound possesses a bromine atom, it is a suitable substrate for Stille couplings. The reaction conditions typically involve a palladium(0) catalyst, such as Pd(PPh₃)₄, and an organotin reagent in a non-polar solvent like toluene or THF, often with the addition of a ligand.
| Reaction Type | Typical Reactants | Catalyst System | General Conditions | Expected Product |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et₃N, piperidine), solvent (e.g., THF, DMF) | 2-Alkynyl-5-(1,1,2-trifluoroethyl)pyridine |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Anhydrous, inert atmosphere, solvent (e.g., Toluene, THF) | 2-Substituted-5-(1,1,2-trifluoroethyl)pyridine |
Reactions Involving the 1,1,2-trifluoroethyl Moiety
The 1,1,2-trifluoroethyl group (-CH₂CF₂H) imparts unique electronic properties and chemical stability to the pyridine ring. Its influence on the molecule's reactivity is a crucial aspect to consider.
Chemical Stability and Potential Transformations of the Fluorinated Alkyl Chain
The 1,1,2-trifluoroethyl substituent is generally considered to be a chemically stable moiety. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it resistant to cleavage under many reaction conditions. This stability is a key reason for the incorporation of fluoroalkyl groups into pharmaceuticals and agrochemicals, as it can enhance metabolic stability. irejournals.com
However, the presence of a C-H bond on the difluorinated carbon (CF₂H) and two C-H bonds on the adjacent carbon (CH₂) provides potential sites for chemical transformation under specific and often forcing conditions. The electron-withdrawing nature of the two fluorine atoms makes the hydrogen on the same carbon slightly acidic, although not to the extent of being readily removed by common bases.
Potential transformations, though likely requiring harsh conditions, could include:
Dehydrofluorination: Elimination of HF to form a vinyl fluoride (B91410) derivative. This would likely require a very strong base and high temperatures.
Oxidation: The C-H bonds could be susceptible to oxidation, although the fluorine atoms would make this more difficult compared to a non-fluorinated ethyl group.
Radical Halogenation: The C-H bonds could potentially undergo radical halogenation, but the selectivity might be an issue.
Specific Reactions at the Fluorinated Ethyl Group
Specific, targeted reactions at the 1,1,2-trifluoroethyl group are not widely reported in the literature for this particular pyridine derivative. However, based on the general reactivity of fluoroalkyl groups, some transformations can be postulated.
Reactions involving the C-H bonds of the -CH₂- group could potentially be achieved through radical processes. For instance, atom transfer radical addition (ATRA) reactions might be a plausible, albeit challenging, approach to functionalize this position.
The C-H bond of the -CF₂H group is less reactive towards radical abstraction than the C-H bonds of the -CH₂- group due to the strengthening effect of the adjacent fluorine atoms.
It is important to note that any reaction targeting the 1,1,2-trifluoroethyl group would need to be carefully designed to avoid competing reactions on the pyridine ring, especially nucleophilic attack, given the electron-deficient nature of the aromatic system.
Electrophilic and Radical Reactions
The electronic nature of this compound, characterized by the presence of the electronegative nitrogen atom, a bromine atom, and an electron-withdrawing fluoroalkyl group, significantly influences its susceptibility to electrophilic and radical reactions.
Limitations and Specific Conditions for Electrophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). stackexchange.com The presence of two additional electron-withdrawing groups, the bromine at the 2-position and the 1,1,2-trifluoroethyl group at the 5-position, further deactivates the ring, making EAS reactions extremely challenging.
Under strongly acidic conditions, which are often required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is protonated, forming a pyridinium (B92312) salt. This places a positive charge on the nitrogen, which dramatically increases the deactivation of the ring. stackexchange.com
If an electrophilic substitution were to occur, it would be predicted to take place at the C-3 or C-5 position (meta to the nitrogen), as attack at the C-2, C-4, or C-6 positions would lead to a highly unstable resonance structure with a positive charge on the electronegative nitrogen atom. quora.com In the case of this compound, the available positions for substitution are C-3, C-4, and C-6. Given the directing effects of the existing substituents, any potential electrophilic attack would be highly disfavored.
| Position of Attack | Directing Effect of Substituents | Predicted Feasibility |
| C-3 | Meta to N, ortho to Br, meta to -CH₂CF₂H | Highly Unlikely |
| C-4 | Para to N, meta to Br, ortho to -CH₂CF₂H | Highly Unlikely |
| C-6 | Ortho to N, para to Br, meta to -CH₂CF₂H | Highly Unlikely |
Therefore, conventional electrophilic aromatic substitution reactions are not a viable strategy for the functionalization of this compound.
Exploration of Radical Pathways
In contrast to the limitations of electrophilic substitution, radical functionalization presents a more promising avenue for the modification of electron-deficient pyridine rings. acs.orgnih.govnih.gov Radical reactions are generally less sensitive to the electronic effects of substituents on the aromatic ring.
Minisci-type reactions , which involve the addition of a radical to a protonated heteroaromatic compound, are a classic example of radical functionalization of pyridines. nih.gov However, the regioselectivity of these reactions can sometimes be an issue, with mixtures of isomers being formed.
More recent developments in photoredox catalysis have opened up new possibilities for the site-selective radical functionalization of pyridines under milder conditions. acs.org These methods often involve the generation of pyridinyl radicals, which can then couple with other radical species. acs.org
For this compound, radical C-H functionalization could potentially be directed to the C-3, C-4, or C-6 positions. The regioselectivity would depend on the specific radical species and the reaction conditions employed. For instance, some radical functionalization methods show a preference for the C-4 position of pyridines. acs.org
Furthermore, the bromine atom at the 2-position could also be a site for radical reactions, potentially leading to debromination or other transformations under specific radical-generating conditions.
Role As a Synthetic Building Block in Advanced Organic Synthesis
Preparation of Functionalized Pyridine (B92270) Derivatives
The bromine atom at the 2-position of the pyridine ring is the primary reactive handle for derivatization, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse pyridine derivatives. The electron-withdrawing nature of the 1,1,2-trifluoroethyl group at the 5-position influences the reactivity of the C-Br bond, often facilitating the oxidative addition step in palladium-catalyzed cycles.
The ability to rapidly generate a multitude of analogs from a common core is essential for chemical library synthesis in drug discovery and materials science. 2-Bromo-5-(1,1,2-trifluoroethyl)pyridine is an excellent starting material for such endeavors. Through various cross-coupling reactions, the bromine atom can be replaced by a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the bromopyridine with boronic acids or their esters. It is a robust method for introducing aryl, heteroaryl, or alkyl groups at the 2-position. nih.gov
Sonogashira Coupling: The coupling with terminal alkynes provides access to 2-alkynylpyridine derivatives, which are valuable precursors for further transformations or as components in conjugated materials. scirp.orgresearchgate.netsemanticscholar.orgscirp.org
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing primary or secondary amines at the 2-position. acs.orgacs.orgnih.gov This is a key method for accessing aminopyridine scaffolds.
Stille Coupling: The reaction with organostannanes is another effective method for creating C-C bonds, offering a complementary approach to the Suzuki-Miyaura coupling.
These reactions can be performed on a small scale in parallel, allowing for the efficient construction of large libraries of compounds with diverse functionalities.
Table 1: Representative Cross-Coupling Reactions for Library Synthesis This table presents illustrative examples of reactions based on the established reactivity of 2-bromopyridines.
| Coupling Reaction | Reagents and Conditions | Product Structure |
| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 80 °C | 2-Phenyl-5-(1,1,2-trifluoroethyl)pyridine |
| Sonogashira | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | 2-(Phenylethynyl)-5-(1,1,2-trifluoroethyl)pyridine |
| Buchwald-Hartwig | Morpholine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | 4-(5-(1,1,2-Trifluoroethyl)pyridin-2-yl)morpholine |
| Stille | Tributyl(vinyl)stannane, Pd(PPh₃)₄, Toluene, 110 °C | 2-Vinyl-5-(1,1,2-trifluoroethyl)pyridine |
Introduction into Biologically Relevant Scaffolds (excluding biological activity)
Fluoroalkyl-substituted pyridines are common motifs in a variety of complex molecules developed in pharmaceutical research. The this compound building block can be incorporated into larger, more complex scaffolds using the same cross-coupling methodologies described above. For instance, a Suzuki-Miyaura coupling can be used to attach the pyridine ring to a pre-existing complex core, such as an indole, quinoline, or other heterocyclic system, which are common frameworks in many areas of chemical science. This modular approach allows for the late-stage introduction of the fluoroalkylpyridine moiety, a valuable strategy in analog synthesis.
Integration into Complex Heterocyclic Systems
Beyond simple substitution, this compound can serve as a foundational element for the construction of more elaborate, multi-ring heterocyclic structures. The functional groups introduced via cross-coupling can be designed to participate in subsequent cyclization reactions.
Annulation reactions, where a new ring is formed onto an existing one, are a powerful tool for building polycyclic systems. rsc.orgnih.gov A common strategy involves an initial Sonogashira coupling to introduce an alkyne substituent at the 2-position. This 2-alkynylpyridine intermediate can then undergo a variety of cyclization reactions. For example, an intramolecular reaction with a suitably positioned nucleophile on a side chain can lead to the formation of a new fused ring. Another approach involves cycloaddition reactions where the alkyne participates as a dienophile or dipolarophile.
A key strategy for constructing fused pyridine systems, such as pyrido[2,3-d]pyrimidines or furo[3,2-b]pyridines, involves the initial functionalization of the pyridine ring followed by an intramolecular cyclization. researchgate.netrsc.orgnih.govnih.gov
For the synthesis of a pyrido[2,3-d]pyrimidine system, a plausible route would begin with the conversion of the 2-bromo group to an amino group via Buchwald-Hartwig amination. The resulting 2-amino-5-(1,1,2-trifluoroethyl)pyridine is a critical intermediate. This aminopyridine can then be reacted with various reagents to build the adjacent pyrimidine (B1678525) ring. For example, condensation with a β-ketoester followed by cyclization can yield the fused bicyclic system.
Table 2: Hypothetical Synthesis of a Fused Pyrido[2,3-d]pyrimidine This table outlines a plausible reaction sequence based on established synthetic methods for this class of heterocycles.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1. Amination | This compound | NH₃, Pd catalyst, ligand, base | 2-Amino-5-(1,1,2-trifluoroethyl)pyridine |
| 2. Condensation | 2-Amino-5-(1,1,2-trifluoroethyl)pyridine | Diethyl malonate, NaOEt, EtOH | N-(5-(1,1,2-Trifluoroethyl)pyridin-2-yl)malonamic acid ethyl ester |
| 3. Cyclization | N-(5-(1,1,2-Trifluoroethyl)pyridin-2-yl)malonamic acid ethyl ester | Polyphosphoric acid, heat | 7-(1,1,2-Trifluoroethyl)pyrido[2,3-d]pyrimidine-2,4-diol |
Similarly, the synthesis of furo[3,2-b]pyridines can be envisioned. nih.gov This typically involves the introduction of a hydroxyl group or a precursor at the 3-position and a suitable functional group at the 2-position to facilitate cyclization. While direct functionalization at the 3-position of the starting material is challenging, a multi-step sequence involving, for example, halogenation and substitution could provide the necessary intermediate for subsequent intramolecular cyclization to form the furan (B31954) ring.
Derivatization Strategies and Analog Design
The versatility of this compound allows for extensive derivatization and analog design. The primary site of modification is the C2 position through the displacement of the bromine atom. This allows for the systematic variation of substituents to explore structure-property relationships.
Further derivatization can be considered on the products of the initial coupling reactions. For example, if an aryl group is introduced via a Suzuki coupling, this new ring can be subjected to further functionalization, such as nitration, halogenation, or acylation, provided the existing pyridine ring and trifluoroethyl group are stable to the reaction conditions. The pyridine nitrogen itself can be oxidized to an N-oxide, which can alter the electronic properties of the ring and open up new avenues for functionalization.
The 1,1,2-trifluoroethyl group is generally robust and less prone to chemical modification under standard synthetic conditions, ensuring its integrity throughout multi-step synthetic sequences. This stability is a key advantage when designing complex synthetic routes. The strategic use of this building block, therefore, provides a reliable platform for the design and synthesis of a wide array of novel fluoroalkyl-containing pyridine derivatives and fused heterocyclic systems.
Synthesis of N-Oxides and N-Alkylpyridinium Salts
The nitrogen atom in the pyridine ring of 2-Bromo-5-(trifluoromethyl)pyridine retains its nucleophilic character, allowing for the synthesis of N-oxides and N-alkylpyridinium salts. These derivatives are important intermediates that can be used to further functionalize the pyridine ring.
N-Oxides: The oxidation of the nitrogen atom in 2-Bromo-5-(trifluoromethyl)pyridine leads to the formation of 2-Bromo-5-(trifluoromethyl)pyridine N-oxide. This transformation is typically achieved using common oxidizing agents such as peroxy acids. The resulting N-oxide is a versatile intermediate; for instance, thermal deoxygenation in the presence of perfluoropropene can lead to the formation of 2-(1,2,2,2-tetrafluoroethyl)pyridines. rsc.org
N-Alkylpyridinium Salts: The quaternization of the nitrogen atom in 2-Bromo-5-(trifluoromethyl)pyridine with alkyl halides yields N-alkylpyridinium salts. These salts are useful in various organic transformations, including as precursors for the generation of pyridine-derived radicals for intramolecular arylation reactions. acrospharmatech.com The synthesis of these salts is generally a straightforward alkylation reaction.
Table 1: Synthesis of N-Oxides and N-Alkylpyridinium Salts of 2-Bromo-5-(trifluoromethyl)pyridine and Related Compounds
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Bromo-5-(trifluoromethyl)pyridine 1-oxide | 2-Bromo-5-(trifluoromethyl)pyridine | Peroxy acid (e.g., m-CPBA) | N/A | General Method rsc.org |
| N-Alkyl-2-bromo-5-(trifluoromethyl)pyridinium salt | 2-Bromo-5-(trifluoromethyl)pyridine | Alkyl halide (e.g., Alkyl-Br) | N/A | General Method acrospharmatech.comnih.gov |
Exploration of Isomeric and Homologous Fluorinated Pyridines
The synthetic utility of brominated trifluoromethylpyridines extends to its various isomers and homologous compounds. The position of the bromine and trifluoromethyl groups on the pyridine ring significantly influences the compound's reactivity and the properties of its derivatives.
Isomeric Fluorinated Pyridines: The synthesis of isomers such as 2-Bromo-3-(trifluoromethyl)pyridine (B70544) and 2-Bromo-6-(trifluoromethyl)pyridine allows for the exploration of different substitution patterns and their impact on biological activity and material properties. For instance, the synthesis of 2-bromo-3-(trifluoromethyl)pyridine can be achieved from 3-(trifluoromethyl)pyridine (B54556) through bromination.
Homologous Fluorinated Pyridines: Homologous compounds, where the bromine is replaced by another halogen like chlorine, are also of significant interest. 2-Chloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various agrochemicals. nih.gov Its synthesis can be achieved through the fluorination of 2-chloro-5-trichloromethylpyridine. chemicalbook.com Furthermore, the introduction of additional functional groups, such as a nitro group in 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, provides further avenues for synthetic diversification.
Table 2: Synthesis of Isomeric and Homologous Fluorinated Pyridines
| Product | Starting Material(s) | Reagents and Conditions | Yield (%) | Reference |
| 2-Bromo-3-(trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | Bromine, Lewis acid catalyst | N/A | |
| 2-Bromo-6-(trifluoromethyl)pyridine | Commercially available | N/A | N/A | sigmaaldrich.com |
| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-5-trichloromethylpyridine | Anhydrous HF, metal halide catalyst | High | google.com |
| 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 5-Nitro-3-(trifluoromethyl)pyridin-2(1H)-one | PBr₃, Br₂ | 88 |
Computational Chemistry and Mechanistic Studies of 2 Bromo 5 1,1,2 Trifluoroethyl Pyridine
Electronic Structure Analysis and Reactivity Prediction
A comprehensive understanding of a molecule's reactivity begins with a detailed analysis of its electronic structure. This typically involves quantum chemical calculations to determine how electrons are distributed within the molecule and to identify the orbitals most involved in chemical reactions.
Quantum chemical calculations, such as those based on DFT, would be employed to model the electronic ground state of 2-Bromo-5-(1,1,2-trifluoroethyl)pyridine. These calculations would yield a molecular electrostatic potential (MESP) map, illustrating the charge distribution across the molecule. Such a map would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about how the molecule might interact with other reagents.
Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics point to its electron-accepting capabilities. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. For analogous compounds like 2,6-bis(bromomethyl)pyridine, DFT studies have been used to calculate these properties, revealing important aspects of their reactivity. derpharmachemica.com However, specific HOMO-LUMO energy values and visualizations for this compound are not documented.
The pyridine (B92270) ring in this compound is substituted with a bromine atom and a 1,1,2-trifluoroethyl group. Both substituents are expected to exert significant electronic and steric influences on the reactivity of the pyridine ring, particularly in electrophilic and nucleophilic aromatic substitution reactions.
The bromine atom is an electronegative, deactivating group that acts as an ortho-, para- director in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance. The 1,1,2-trifluoroethyl group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms, which would deactivate the ring towards electrophilic attack and activate it towards nucleophilic aromatic substitution (SNAr). Computational studies would quantify these effects by analyzing the charge distribution and the stability of reaction intermediates (such as the Meisenheimer complex in SNAr reactions) for substitution at different positions on the ring. masterorganicchemistry.com Without specific computational data, the precise interplay and combined directing influence of these two distinct groups on the pyridine nucleus remain speculative.
Elucidation of Reaction Mechanisms
Computational chemistry provides invaluable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the structures of transient species like transition states.
For key reactions involving this compound, such as palladium-catalyzed cross-coupling or nucleophilic substitution, theoretical calculations would identify the transition state structures. Transition state theory is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org By calculating the energy of these transition states relative to the reactants, the activation energy barrier for the reaction can be determined. A lower energy barrier corresponds to a faster reaction rate. Such investigations would clarify the step-by-step process of bond breaking and formation. For other substituted thiophenes undergoing SNAr reactions, DFT calculations have successfully elucidated the role of catalysts in lowering the energy barriers of proton transfer steps. nih.gov This level of mechanistic detail is currently unavailable for the title compound.
Chemical transformations can often proceed through multiple competing mechanistic pathways. For instance, the substitution of the bromine atom could potentially occur via an SNAr mechanism, involving addition-elimination, or through a radical-mediated process. Computational modeling can be used to calculate the energy profiles for each proposed pathway. By comparing the activation barriers of the rate-determining steps for each mechanism, the most favorable pathway under specific reaction conditions can be predicted. Computational studies on other aromatic systems have effectively distinguished between different reaction mechanisms by evaluating the energetics of the respective intermediates and transition states. acs.org This comparative mechanistic analysis has not yet been reported for this compound.
Conclusion and Future Research Directions
Summary of Current Understanding and Synthetic Utility
2-Bromo-5-(1,1,2-trifluoroethyl)pyridine is a fluorinated organic compound that has garnered attention as a versatile building block in organic synthesis. Its utility is primarily derived from the presence of a bromine atom on the pyridine (B92270) ring, which serves as a handle for various cross-coupling reactions. This allows for the strategic introduction of a wide array of functional groups, enabling the construction of more complex molecular architectures. The trifluoroethyl group, known for imparting unique properties such as increased thermal stability, lipophilicity, and electron-withdrawing effects, makes this compound particularly valuable for creating novel molecules. irejournals.com The incorporation of fluorine-containing moieties like the trifluoroethyl group is a well-established strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. irejournals.comnih.gov
The synthetic utility of halogenated pyridines, such as this compound, is well-documented. The bromine substituent can readily participate in transition metal-catalyzed reactions, including Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. Furthermore, it can undergo nucleophilic aromatic substitution reactions, providing access to a diverse range of substituted pyridine derivatives. researchgate.net The strategic placement of the trifluoroethyl group can influence the reactivity of the pyridine ring and the properties of the resulting products. irejournals.com
Identification of Remaining Challenges in Synthesis and Reactivity
Despite its synthetic potential, challenges persist in the synthesis and manipulation of this compound and related fluorinated heterocycles. The introduction of fluorine and fluorinated alkyl groups into organic molecules can be a significant hurdle, often requiring specialized and hazardous reagents, and the reactions can suffer from limited substrate scope. irejournals.comdovepress.com The synthesis of fluorinated pyridines, in particular, can be challenging, with traditional methods often requiring harsh conditions and pre-functionalized substrates. dovepress.com
A key challenge is achieving high efficiency and selectivity in fluorination and perfluoroalkylation processes. dovepress.com For instance, direct C-H fluorination of pyridines can be complicated by issues of regioselectivity, especially in the presence of multiple activatable C-H bonds. acs.org While methods for the synthesis of trifluoromethylpyridines are more established, the introduction of longer-chain fluoroalkyl groups like the trifluoroethyl moiety can present unique difficulties. nih.gov Furthermore, the electron-withdrawing nature of the trifluoroethyl group can deactivate the pyridine ring towards certain electrophilic substitutions, while activating it towards nucleophilic attack, which can complicate synthetic strategies.
Proposed Avenues for Future Methodological Development
To unlock the full potential of this compound and similar compounds, future research should focus on developing more efficient, sustainable, and scalable synthetic methods. irejournals.com This includes the exploration of novel catalytic systems that can operate under milder conditions and tolerate a broader range of functional groups. irejournals.com The development of greener fluorination and trifluoroethylation methods is a key area of interest, aiming to reduce the reliance on hazardous reagents and solvents. irejournals.comdovepress.com
Advancements in transition metal-catalyzed reactions could lead to more efficient and selective methods for the introduction of the trifluoroethyl group. researchgate.net Computational modeling could play a crucial role in designing more effective catalysts and predicting reaction outcomes, thereby accelerating methodological development. irejournals.com Furthermore, exploring novel activation strategies for C-F bonds could open up new avenues for the late-stage functionalization of the trifluoroethyl group, adding another layer of synthetic versatility.
Potential for Novel Chemical Transformations and Applications in Materials Science
The unique combination of a reactive bromine atom and a property-modifying trifluoroethyl group makes this compound an attractive candidate for the development of advanced materials. The incorporation of fluorinated pyridines into polymers and other materials can enhance their thermal stability, chemical resistance, and hydrophobicity. mdpi.com
In the realm of materials science, this compound could serve as a key monomer or building block for the synthesis of novel fluoropolymers. mdpi.com These materials could find applications in areas requiring high-performance polymers with specific optical, electronic, or surface properties. For example, the introduction of the trifluoroethylpyridine moiety could be used to tune the refractive index, dielectric constant, or gas permeability of polymers. Future research could explore the polymerization of derivatives of this compound to create materials with tailored properties for applications in coatings, membranes, and optical devices.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-5-(1,1,2-trifluoroethyl)pyridine?
Methodological Answer: The compound can be synthesized via bromination of a pre-functionalized pyridine precursor. For example, bromination at the 2-position of 5-(1,1,2-trifluoroethyl)pyridine using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) is a common approach . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic esters may introduce the trifluoroethyl group post-bromination, though regioselectivity must be carefully monitored .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : and NMR to confirm the presence of the trifluoroethyl group and bromine substitution pattern .
- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase chromatography with a C18 column and electrospray ionization (ESI-MS) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis resolves bond angles and steric effects, as demonstrated in related bromopyridine derivatives .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (Hazard Statements: H315, H319) .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr gas during bromination) .
- Storage : Store in a cool, dry place (<25°C) in amber glass vials to prevent photodegradation .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroethyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The trifluoroethyl group enhances electrophilicity at the 5-position, facilitating nucleophilic aromatic substitution (SNAr) but may deactivate the pyridine ring toward palladium-catalyzed couplings. To overcome this, use Buchwald-Hartwig conditions with strong electron-donating ligands (e.g., XPhos) or employ nickel catalysts for C-Br activation . Monitor reaction progress via TLC or in situ NMR to optimize yields .
Q. What strategies resolve regioselectivity challenges during functionalization of the pyridine ring?
Methodological Answer:
- Directed Ortho-Metalation : Use a directing group (e.g., amide or sulfonyl) to control bromination or trifluoroethylation positions .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict substituent effects on transition states, guiding reaction design .
- Protection/Deprotection : Temporarily mask reactive sites (e.g., using silyl ethers) to achieve sequential functionalization .
Q. How can researchers address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Reproduce Conditions : Ensure identical solvent systems and heating rates during melting point determination, as polymorphic forms may arise .
- Cross-Validate Spectra : Compare NMR chemical shifts with structurally similar compounds (e.g., 2-bromo-5-methylpyridine, δH ~8.3 ppm for H6) to identify anomalies .
- Collaborative Verification : Share samples with independent labs for parallel analysis, particularly if synthetic routes differ (e.g., bromine source or catalyst batch) .
Q. What catalytic systems enable efficient trifluoroethyl group introduction under mild conditions?
Methodological Answer: Recent advances in photoredox catalysis allow trifluoroethylation at room temperature. For example, Ru(bpy) or Ir(ppy) photocatalysts, combined with a trifluoroethyl iodide source, achieve radical-mediated C-H functionalization. Optimize light intensity (450 nm LED) and stoichiometry to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
